molecular formula C11H12FNO2 B12321623 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12321623
M. Wt: 209.22 g/mol
InChI Key: YXKAESVIGMPPNB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C11H12FNO2. It is characterized by a pyrrolidine ring substituted with a fluorophenyl group at the 4-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid can be achieved through various chemical methods. One common approach involves the reaction of pyrrolidine with 4-fluorobenzaldehyde, followed by oxidation and carboxylation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to desired biological effects. Detailed studies on its binding conformation and structure-activity relationship (SAR) provide insights into its efficacy and potency .

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
  • (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

Comparison: 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and pharmacokinetic profiles .

Properties

IUPAC Name

4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKAESVIGMPPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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